molecular formula C25H46N2O2 B14316252 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione CAS No. 109460-70-0

1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione

Cat. No.: B14316252
CAS No.: 109460-70-0
M. Wt: 406.6 g/mol
InChI Key: NLWTVJOEEYHYGP-UHFFFAOYSA-N
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Description

1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are known for their ability to protect polymers from degradation caused by ultraviolet (UV) light. The unique structure of this compound, which includes a pyrrolidine-2,5-dione moiety and a tetramethylpiperidinyl group, contributes to its effectiveness in stabilizing materials against UV-induced damage.

Preparation Methods

The synthesis of 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione typically involves multiple steps. One common synthetic route starts with the preparation of 2,2,6,6-Tetramethylpiperidine, which is then functionalized to introduce the dodecyl chain and the pyrrolidine-2,5-dione moiety. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the starting material 1,6-hexanediamine can be reacted with 2,2,6,6-tetramethyl-4-piperidinone in the presence of a catalyst to produce the desired compound .

Chemical Reactions Analysis

1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a stabilizer for polymers, preventing degradation caused by UV light. In biology, it has been studied for its potential antioxidant properties. In medicine, it is explored for its role in drug delivery systems due to its ability to stabilize active pharmaceutical ingredients. In industry, it is used in the production of plastics, coatings, and other materials that require UV protection .

Mechanism of Action

The mechanism of action of 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione involves its ability to scavenge free radicals generated by UV light. The tetramethylpiperidinyl group acts as a radical trap, preventing the propagation of chain reactions that lead to polymer degradation. This compound also interacts with molecular targets involved in oxidative stress pathways, enhancing its protective effects .

Comparison with Similar Compounds

Similar compounds to 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione include other hindered amine light stabilizers such as 2,2,6,6-Tetramethylpiperidine and TEMPO. These compounds share similar structural features and mechanisms of action but may differ in their specific applications and effectiveness. For example, TEMPO is widely used as an oxidizing agent in organic synthesis, while 2,2,6,6-Tetramethylpiperidine is used as a hindered base in various chemical reactions .

Properties

CAS No.

109460-70-0

Molecular Formula

C25H46N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

1-[12-(2,2,6,6-tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C25H46N2O2/c1-24(2)19-21(20-25(3,4)26-24)15-13-11-9-7-5-6-8-10-12-14-18-27-22(28)16-17-23(27)29/h21,26H,5-20H2,1-4H3

InChI Key

NLWTVJOEEYHYGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)CCCCCCCCCCCCN2C(=O)CCC2=O)C

Origin of Product

United States

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